molecular formula C12H9F2N B1342713 4-Fluoro-2-(4-fluorophenyl)aniline CAS No. 188731-35-3

4-Fluoro-2-(4-fluorophenyl)aniline

Cat. No.: B1342713
CAS No.: 188731-35-3
M. Wt: 205.2 g/mol
InChI Key: UISDZSQMKDJQDU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluorophenyl)aniline is an organofluorine compound with the molecular formula C12H9F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 4 and 2 positions of the phenyl rings. This compound is known for its applications in various fields, including pharmaceuticals and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoronitrobenzene with aniline under specific conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques to reduce the nitro group in 4-fluoronitrobenzene to an amine group. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-fluorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives that have significant applications in pharmaceuticals and material sciences .

Scientific Research Applications

4-Fluoro-2-(4-fluorophenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(4-fluorophenyl)aniline is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution enhances its stability and interaction with various targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISDZSQMKDJQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291133
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188731-35-3
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188731-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-(4-fluorophenyl)aniline
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